Oxane-4-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

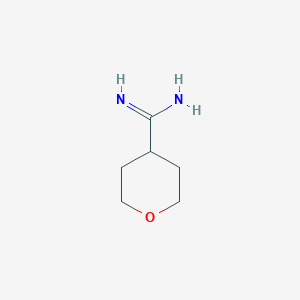

Oxane-4-carboximidamide, also known by its IUPAC name tetrahydro-2H-pyran-4-carboximidamide, is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . This compound is notable for its applications in various scientific research fields and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxane-4-carboximidamide typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxane-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the imidamide group to other functional groups.

Reduction: Reduction reactions can modify the imidamide group to form different derivatives.

Substitution: The compound can participate in substitution reactions where the imidamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Oxane-4-carboximidamide has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Oxane-4-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Tetrahydro-2H-pyran-4-carboxamide: Similar structure but with an amide group instead of an imidamide group.

Oxane-4-carboxylic acid: The carboxylic acid derivative of Oxane-4-carboximidamide.

Pyran-4-carboximidamide: A similar compound with a different ring structure.

Uniqueness

This compound is unique due to its specific imidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Oxane-4-carboximidamide, a compound with the molecular formula C6H12N2O2, has garnered attention in various fields of biological and pharmaceutical research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a six-membered ring structure with functional groups that enhance its reactivity and biological activity. Its molar mass is approximately 144.18 g/mol, which positions it favorably for interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Inhibition of UHRF1 : This epigenetic regulator is often overexpressed in various cancers. This compound has been shown to downregulate UHRF1 expression in tumor cells, leading to the reactivation of tumor-suppressor genes and subsequent inhibition of cell growth and promotion of apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting microbial cell walls or interfering with metabolic pathways .

Cancer Research

Research indicates that this compound has significant implications in cancer treatment:

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a marked reduction in cell viability in various cancer cell lines, including MCF-7 and HepG2, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.13 | UHRF1 inhibition |

| HepG2 | 1.63 | Tumor-suppressor reactivation |

Ophthalmology

This compound has also been explored for its efficacy in treating retinal conditions:

- Case Study : It was used in complex cases of retinal detachment where traditional therapies failed, indicating its potential role in ophthalmic treatments .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions, including oxidation, reduction, and substitution. These processes can yield derivatives with enhanced biological properties.

Common Synthesis Methods

- Oxidation : Converts the imidamide group to other functional groups.

- Reduction : Modifies the imidamide group to form different derivatives.

- Substitution : Involves replacing the imidamide group with other functional groups.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antimicrobial Properties : Derivatives of this compound have shown antibacterial and antifungal effects, suggesting a broad spectrum of antimicrobial activity .

- Pharmacokinetics : Ongoing investigations are focusing on the pharmacokinetic profiles of this compound and its derivatives to optimize therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Oxane-4-carboximidamide, and how can purity be validated?

Synthesis typically involves cyclization of precursor amines under controlled acidic or basic conditions. For purity validation:

- Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–280 nm) to assess chemical homogeneity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity .

- Mass Spectrometry (MS) for molecular weight verification.

Example Data Table:

| Parameter | Method | Acceptable Criteria |

|---|---|---|

| Purity | HPLC | ≥98% (area under curve) |

| Structural Confirmation | ¹H NMR (δ 3.2–4.1 ppm) | Peaks matching reference |

Q. How should researchers design experiments to evaluate this compound’s stability under varying pH conditions?

- Experimental Design:

- Key Variables:

- Independent: pH, temperature.

- Dependent: Degradation rate, byproduct formation.

- Control: Stability in inert solvents (e.g., DMSO).

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.

- ANOVA for comparing efficacy across experimental groups.

- Error bars (standard deviation) and replication (n ≥ 3) to ensure reliability .

Advanced Research Questions

Q. How can contradictions in this compound’s reported enzyme inhibition mechanisms be resolved?

- Methodological Steps:

- Reproduce experiments using identical enzyme sources (e.g., recombinant vs. native proteins) and assay conditions .

- Kinetic Analysis: Compare Michaelis-Menten parameters (Km, Vmax) under varying oxygen levels (critical for flavoenzymes) .

- Structural Studies: Use X-ray crystallography or molecular docking to identify binding site discrepancies .

- Example Conflict Resolution Table:

| Study | Reported Mechanism | Proposed Resolution |

|---|---|---|

| A | Competitive Inhibition | Verify substrate saturation levels |

| B | Non-competitive | Assess allosteric binding via mutagenesis |

Q. What advanced techniques are suitable for studying this compound’s interaction with membrane-bound receptors?

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time.

- Fluorescence Resonance Energy Transfer (FRET): Monitor conformational changes in receptors.

- Cryo-Electron Microscopy (Cryo-EM): Resolve structural complexes at near-atomic resolution .

Q. How can researchers ensure data reproducibility in long-term studies of this compound’s metabolic fate?

- FAIR Principles Compliance:

- Replication Protocol:

Q. Data Contradiction Analysis Framework

For resolving conflicting results (e.g., varying IC₅₀ values in literature):

Variable Audit: Compare assay conditions (pH, temperature, solvent).

Statistical Re-evaluation: Apply Grubbs’ test to identify outliers.

Contextual Synthesis: Align findings with prior studies using systematic review methodologies .

Q. Methodological Best Practices

- Research Design: Clearly define variables (independent/dependent/controlled) and replicate experiments ≥3 times .

- Data Presentation: Use error bars , box plots , and ANOVA tables to enhance clarity .

- Ethical Reporting: Disclose conflicts (e.g., solvent impurities) and align conclusions with raw data .

Properties

IUPAC Name |

oxane-4-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVPQNBFDNJRQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.